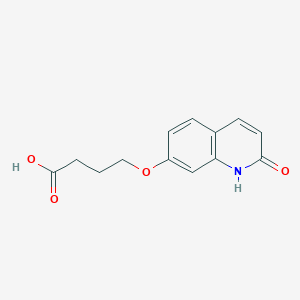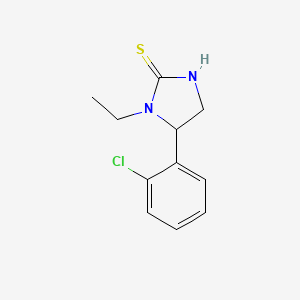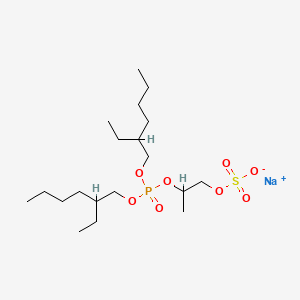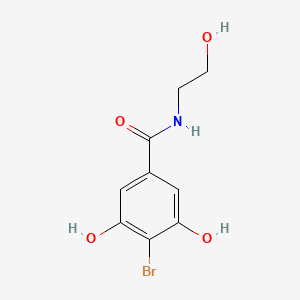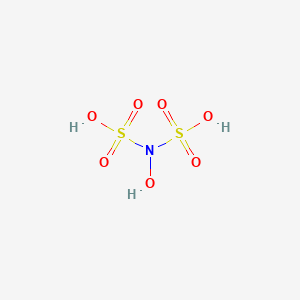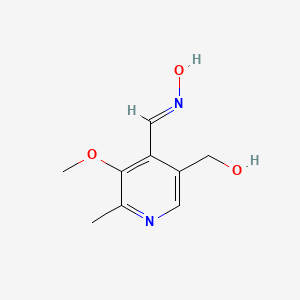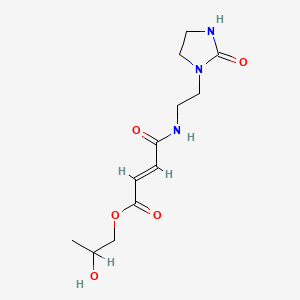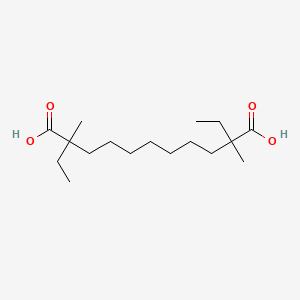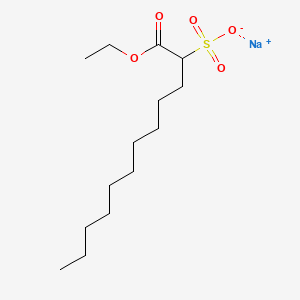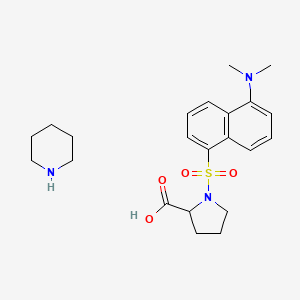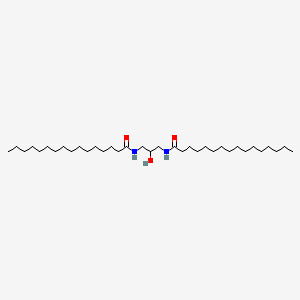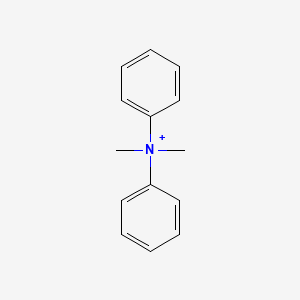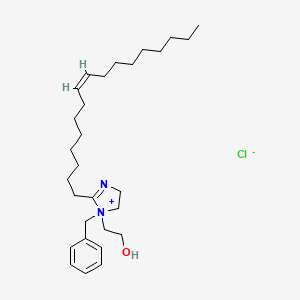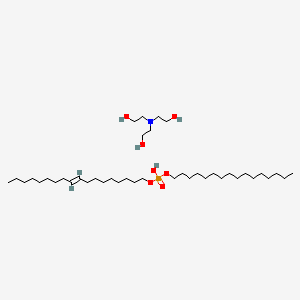
Einecs 298-779-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of hexadecyl octadec-9-enyl hydrogen phosphate involves the reaction of hexadecanol and octadecenyl alcohol with phosphoric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield .
Chemical Reactions Analysis
Hexadecyl octadec-9-enyl hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert it into simpler phosphates or alcohol derivatives.
Substitution: It can undergo substitution reactions where the hydrogen atom in the phosphate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Hexadecyl octadec-9-enyl hydrogen phosphate has several scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: It is studied for its potential role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Research explores its potential use in drug delivery systems, particularly in forming liposomes and other nanocarriers.
Mechanism of Action
The mechanism of action of hexadecyl octadec-9-enyl hydrogen phosphate involves its interaction with cell membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems where it helps in the encapsulation and controlled release of therapeutic agents .
Comparison with Similar Compounds
Hexadecyl octadec-9-enyl hydrogen phosphate can be compared with other similar compounds such as:
Cetyl phosphate: Similar in structure but with a shorter alkyl chain.
Stearyl phosphate: Similar but with a saturated alkyl chain.
Properties
CAS No. |
93839-10-2 |
|---|---|
Molecular Formula |
C40H84NO7P |
Molecular Weight |
722.1 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;hexadecyl [(E)-octadec-9-enyl] hydrogen phosphate |
InChI |
InChI=1S/C34H69O4P.C6H15NO3/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-38-39(35,36)37-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2;8-4-1-7(2-5-9)3-6-10/h17,19H,3-16,18,20-34H2,1-2H3,(H,35,36);8-10H,1-6H2/b19-17+; |
InChI Key |
KKMJPVRBIHKHNP-ZJSKVYKZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCC/C=C/CCCCCCCC.C(CO)N(CCO)CCO |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCC=CCCCCCCCC.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


